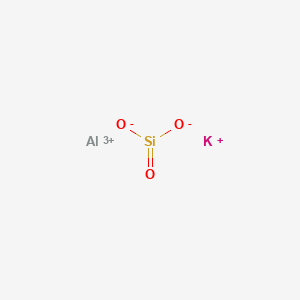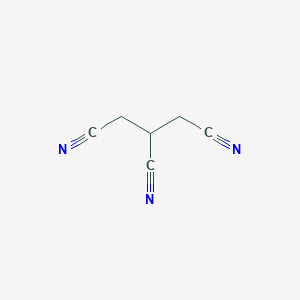
Silicic acid, aluminum potassium salt
Overview
Description
Silicic acid, aluminum potassium salt, also known as potassium aluminum silicate, is an inorganic compound with the chemical formula KAlSiO4. This compound is a white crystalline solid with a high melting point and excellent heat resistance. It is commonly used in various industrial applications due to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silicic acid, aluminum potassium salt can be synthesized through several methods. One common method involves the reaction of potassium carbonate, aluminum oxide, and silicon dioxide at high temperatures. The reaction conditions typically include temperatures above 1000°C to ensure complete reaction and formation of the desired compound.
Industrial Production Methods
In industrial settings, this compound is produced by melting a mixture of potassium carbonate, aluminum oxide, and silicon dioxide in a furnace. The molten mixture is then cooled and solidified to form the crystalline product. This method ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Silicic acid, aluminum potassium salt undergoes various chemical reactions, including:
Oxidation: It can react with oxygen at high temperatures to form aluminum oxide and potassium silicate.
Reduction: Under reducing conditions, it can be converted back to its constituent elements.
Substitution: It can undergo ion exchange reactions with other metal ions, leading to the formation of different silicate compounds.
Common Reagents and Conditions
Oxidation: Requires high temperatures and an oxygen-rich environment.
Reduction: Typically involves the use of reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Involves the use of metal salts in aqueous solutions under controlled pH conditions.
Major Products Formed
Oxidation: Aluminum oxide and potassium silicate.
Reduction: Elemental potassium, aluminum, and silicon.
Substitution: Various metal silicates depending on the substituting metal ion.
Scientific Research Applications
Silicic acid, aluminum potassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other silicate compounds.
Biology: Studied for its potential role in biomineralization processes and as a component in bioactive materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical implants.
Industry: Widely used in ceramics, glass manufacturing, and as a filler in paints and coatings.
Mechanism of Action
The mechanism of action of silicic acid, aluminum potassium salt involves its ability to form stable complexes with various metal ions. This property makes it an effective catalyst and ion-exchange material. In biological systems, it can interact with proteins and other biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Sodium silicate: Similar in structure but contains sodium instead of potassium.
Calcium silicate: Contains calcium and has different physical properties.
Magnesium silicate: Contains magnesium and is used in different industrial applications.
Uniqueness
Silicic acid, aluminum potassium salt is unique due to its high thermal stability and ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in high-temperature industrial processes and as a versatile catalyst in chemical reactions.
Properties
IUPAC Name |
aluminum;potassium;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.K.O3Si/c;;1-4(2)3/q+3;+1;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMLWOSTMLVMQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[Al+3].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlKO3Si+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.163 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silver-grey chunks; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Silicic acid, aluminum potassium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17271 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1327-44-2 | |
| Record name | Silicic acid, aluminum potassium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid, aluminum potassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4H-Thieno[2,3-C]pyrrol-6(5H)-one](/img/structure/B1591910.png)
![4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline](/img/structure/B1591911.png)




